molecular formula C12H8BClF3N3O2 B14781555 7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol

7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B14781555
M. Wt: 329.47 g/mol
InChI Key: YQAZMISZBSEQLD-UHFFFAOYSA-N
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Description

7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves multiple steps, starting with the preparation of the benzoxaborole core and the pyrimidine derivative. The benzoxaborole core can be synthesized through a condensation reaction of o-aminophenol with boric acid, followed by cyclization. The pyrimidine derivative, 2-chloro-5-(trifluoromethyl)pyrimidine, can be synthesized through halogenation and trifluoromethylation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, the benzoxaborole core is known for its biological activity, including antifungal and antibacterial properties. This makes the compound a potential candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with biological targets, such as enzymes and receptors. The benzoxaborole core can inhibit the activity of certain enzymes by forming a covalent bond with the active site, disrupting the enzyme’s function . The pyrimidine moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol lies in its combination of the benzoxaborole core and the substituted pyrimidine moiety. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H8BClF3N3O2

Molecular Weight

329.47 g/mol

IUPAC Name

2-chloro-N-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-5-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C12H8BClF3N3O2/c14-11-18-4-7(12(15,16)17)10(20-11)19-8-3-1-2-6-5-22-13(21)9(6)8/h1-4,21H,5H2,(H,18,19,20)

InChI Key

YQAZMISZBSEQLD-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2NC3=NC(=NC=C3C(F)(F)F)Cl)O

Origin of Product

United States

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